
2,3-Dichloropyridine-4-boronic acid
説明
2,3-Dichloropyridine-4-boronic acid is a halogenated pyridine derivative that contains boronic acid functionality. This compound is of interest due to its potential use in cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The presence of both halogen and boronic acid groups allows for selective functionalization and modification, making it a valuable building block in organic synthesis.
Synthesis Analysis
The synthesis of halopyridinylboronic acids, such as 2,3-dichloropyridine-4-boronic acid, typically involves regioselective halogen-metal exchange or ortho-lithiation reactions followed by quenching with a boron-containing reagent. For instance, a general method for synthesizing 2,4, or 5-halopyridin-3-yl-boronic acids and esters has been described, which could be adapted for the synthesis of 2,3-dichloropyridine-4-boronic acid . These methods ensure the formation of a single regioisomeric product and have been shown to be effective for a range of substrates .
Molecular Structure Analysis
The molecular structure of 2,3-dichloropyridine-4-boronic acid would be characterized by the presence of two chlorine atoms at the 2 and 3 positions of the pyridine ring and a boronic acid group at the 4 position. The boronic acid group is known for its ability to form reversible covalent bonds with diols, which can be exploited in various chemical processes, including the formation of cyclic esters and polymers .
Chemical Reactions Analysis
Compounds like 2,3-dichloropyridine-4-boronic acid are known to participate in Pd-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of biaryl compounds by reacting with various aryl halides . This reactivity is central to the utility of such compounds in the synthesis of diverse organic molecules. Additionally, the boronic acid group can undergo diboration reactions, which can be a key step in the synthesis of pyridine derivatives through novel strategies such as diboration followed by 6π-electrocyclization .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3-dichloropyridine-4-boronic acid would include its solubility in common organic solvents, stability under various conditions, and reactivity towards different chemical reagents. The boronic acid group is typically Lewis acidic and can form complexes with Lewis bases. The chloro substituents would render the compound more electrophilic, potentially affecting its reactivity in substitution reactions. The exact properties would be determined through experimental characterization techniques such as HPLC, FTIR, and NMR .
科学的研究の応用
Fluorescent Chemosensors
2,3-Dichloropyridine-4-boronic acid contributes to the development of selective fluorescent chemosensors. These sensors are used for detecting carbohydrates and bioactive substances, essential for disease diagnosis and treatment. The interaction of boronic acid with diols forms rings that act as reporters in fluorescent sensors (Huang et al., 2012).
Suzuki Cross-Coupling Reactions
This compound plays a vital role in Suzuki cross-coupling reactions. The synthesis of various heteroarylpyridine derivatives, valuable in organic chemistry, involves the use of 2,3-dichloropyridine-4-boronic acid. These derivatives are used in the creation of complex organic molecules (Smith et al., 2008).
Live Cell Imaging
In the field of biomedicine, this compound contributes to the synthesis of pyridine-based dyes. These dyes, characterized by good biocompatibility and low toxicity, are used in live-cell imaging, a crucial technique for biological research (Yang et al., 2020).
Luminescent Materials
2,3-Dichloropyridine-4-boronic acid is used in the synthesis of boron(III) complexes. These complexes are significant in creating luminescent materials for organic electronics, photonics, and biomedical imaging probes (Sadu et al., 2017).
Catalysis
It also finds applications in catalysis. For instance, boronic acid catalyzes the aza-Michael addition of hydroxamic acid to quinone imine ketals, leading to the creation of functionally dense cyclohexanes (Hashimoto et al., 2015).
Safety and Hazards
作用機序
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon centers .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 2,3-Dichloropyridine-4-boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a metal catalyst, typically palladium . The metal catalyst then undergoes oxidative addition with an electrophilic organic group, forming a new carbon-carbon bond .
Biochemical Pathways
The suzuki-miyaura cross-coupling reactions in which it participates can lead to the formation of biologically active compounds . These compounds can then interact with various biochemical pathways, depending on their specific structures and properties .
Result of Action
The molecular and cellular effects of 2,3-Dichloropyridine-4-boronic acid are largely dependent on the specific compounds it helps to form through Suzuki-Miyaura cross-coupling reactions . These reactions can produce a wide range of biologically active compounds, each with its own unique set of effects .
Action Environment
The action, efficacy, and stability of 2,3-Dichloropyridine-4-boronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the presence of certain ligands, the choice of solvent, and the reaction temperature . Additionally, the compound’s stability may be impacted by factors such as pH and temperature .
特性
IUPAC Name |
(2,3-dichloropyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BCl2NO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRTZUPJNVJMHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392855 | |
| Record name | 2,3-Dichloropyridine-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloropyridine-4-boronic acid | |
CAS RN |
951677-39-7 | |
| Record name | 2,3-Dichloropyridine-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dichloropyridine-4-boronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



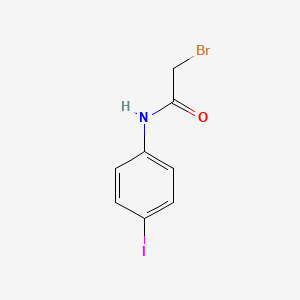
![(E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(2-thienyl)-2-propenenitrile](/img/structure/B1306735.png)
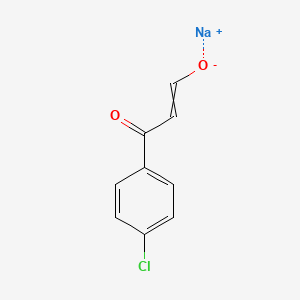
![(Z)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(3-methoxyphenyl)-2-propenenitrile](/img/structure/B1306741.png)
![(E)-3-(4-methoxyanilino)-1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B1306742.png)
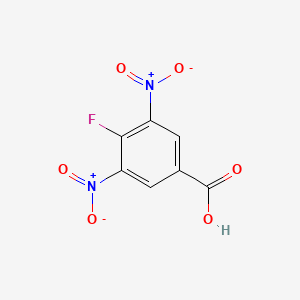
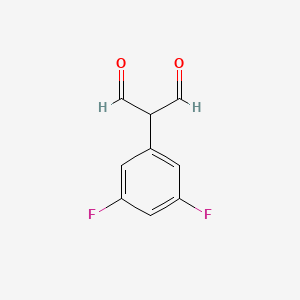


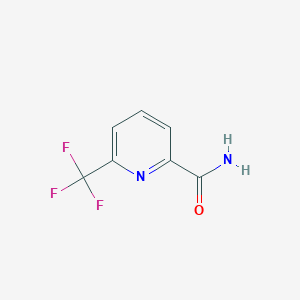
![2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1306767.png)
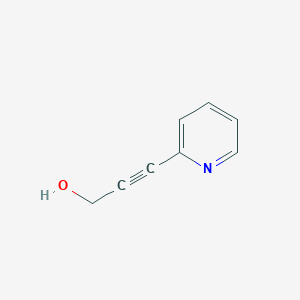
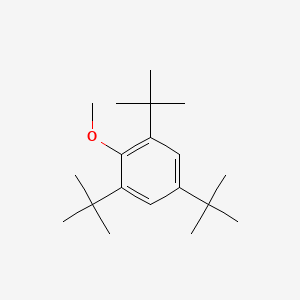
![3-[(4-hydroxy-3-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B1306779.png)